molecular formula C12H12ClFO B2688888 [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287315-86-8

[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2688888
CAS RN: 2287315-86-8
M. Wt: 226.68
InChI Key: UIICLJKHZQEODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. This compound is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC), and has been used to study the mechanism of action of cannabinoids in the body.

Mechanism of Action

[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 binds to the CB1 receptor in the brain and other parts of the body, which leads to the activation of a signaling pathway that ultimately results in the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of THC and other cannabinoids.
Biochemical and Physiological Effects
[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 has been shown to have a number of biochemical and physiological effects in the body. This compound has been shown to reduce pain perception, increase appetite, and alter mood. [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 has also been shown to have anti-inflammatory properties and may have potential therapeutic uses in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 in scientific research include its structural similarity to THC, which allows for the study of the mechanism of action of cannabinoids in the body. [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 is also a potent CB1 receptor agonist, which allows for the study of the effects of cannabinoids on the central nervous system. The limitations of using [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 in scientific research include its complex synthesis method and potential for abuse.

Future Directions

There are several future directions for the study of [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and other adverse effects. Additionally, the study of the interaction between synthetic cannabinoids and other drugs is an important area of research.

Synthesis Methods

The synthesis of [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 involves several steps, including the reaction of 2-chloro-3-fluorobenzyl chloride with bicyclo[1.1.1]pentan-1-ol to form the intermediate compound, which is then reacted with lithium diisopropylamide and 3-chloro-1,1,1-trifluoropropane to form the final product. The synthesis of [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 has been used extensively in scientific research to study the mechanism of action of cannabinoids in the body. This compound has been shown to bind to the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 has been used to study the effects of cannabinoids on the central nervous system, including their effects on pain perception, appetite, and mood.

properties

IUPAC Name

[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-10-8(2-1-3-9(10)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIICLJKHZQEODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C(=CC=C3)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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